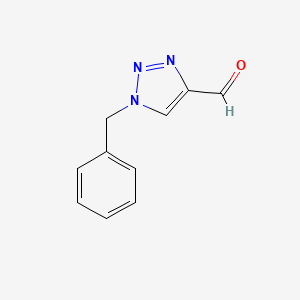

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDKNJUWVSEOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559804 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124940-34-7 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details key experimental protocols, presents comparative quantitative data, and includes schematic diagrams of the synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex molecules with potential applications in drug discovery and development. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The presence of the benzyl group at the N1 position and the reactive carbaldehyde function at the C4 position allows for diverse chemical modifications, making this compound a versatile scaffold for the construction of compound libraries for biological screening. This guide outlines the most effective and commonly employed synthetic strategies to access this important molecule.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways. The most prominent and efficient methods include the oxidation of a precursor alcohol, the direct formation of the triazole ring with a subsequent functional group interconversion, and the modification of a pre-formed triazole aldehyde.

Two-Step Synthesis via Oxidation of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

This widely used two-step approach involves the initial synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, followed by its oxidation to the target aldehyde. This method offers high yields and selectivity.

The precursor alcohol is synthesized through the highly efficient "click" reaction between benzyl azide and propargyl alcohol.

Experimental Protocol:

-

Materials: Benzyl azide, propargyl alcohol, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, and water.

-

Procedure: To a solution of benzyl azide (1.0 eq) and propargyl alcohol (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water, a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq) is added, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq). The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

The synthesized alcohol is then oxidized to the desired aldehyde using mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The Dess-Martin Periodinane (DMP) oxidation and Swern oxidation are two commonly employed methods.

Experimental Protocol (Dess-Martin Oxidation):

-

Materials: (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, Dess-Martin Periodinane (DMP), dichloromethane (DCM).

-

Procedure: To a solution of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dry dichloromethane (DCM) at 0 °C is added Dess-Martin Periodinane (1.1-1.5 eq) portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred until the layers become clear. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Protocol (Swern Oxidation): [1]

-

Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), dichloromethane (DCM), triethylamine (TEA), (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

-

Procedure: A solution of oxalyl chloride (1.1-1.5 eq) in dry DCM is cooled to -78 °C under an inert atmosphere. A solution of DMSO (2.0-2.5 eq) in dry DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dry DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C. Triethylamine (4.0-5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target aldehyde.

Synthesis via Transamination/Rearrangement from a Precursor Triazole Aldehyde

This elegant one-pot method involves the reaction of a readily available triazole aldehyde precursor, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, with benzylamine. This approach is highly efficient and proceeds through a Cornforth-type rearrangement.[2]

Experimental Protocol:

-

Materials: 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, benzylamine, isopropanol (iPrOH), water.

-

Procedure: To a solution of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in isopropanol are added benzylamine (1.1-1.2 eq) and a small amount of water. The reaction mixture is stirred at room temperature or heated to 50-70 °C for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give this compound.

Vilsmeier-Haack Formylation of 1-Benzyl-1H-1,2,3-triazole

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This route would first require the synthesis of 1-benzyl-1H-1,2,3-triazole.

Experimental Protocol (Hypothetical):

-

Materials: 1-Benzyl-1H-1,2,3-triazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure: Phosphorus oxychloride (1.5-2.0 eq) is added dropwise to ice-cold N,N-dimethylformamide (used as both reagent and solvent). The mixture is stirred for 30 minutes to form the Vilsmeier reagent. 1-Benzyl-1H-1,2,3-triazole (1.0 eq) is then added, and the reaction mixture is heated at 60-80 °C for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured onto crushed ice and neutralized with a base such as sodium hydroxide or sodium carbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried, and concentrated. The crude product would be purified by column chromatography.

Quantitative Data Summary

| Synthetic Route | Key Steps | Reagents | Typical Yield | Reference |

| Oxidation of Precursor Alcohol | 1. CuAAC of Benzyl Azide and Propargyl Alcohol2. Oxidation of Alcohol | 1. CuSO₄·5H₂O, Sodium Ascorbate2. Dess-Martin Periodinane or Oxalyl Chloride/DMSO/TEA | 1. 80-95%2. 85-95% | [6][7][8] |

| Transamination/Rearrangement | One-pot reaction | 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, Benzylamine | ~90% | [2] |

| Vilsmeier-Haack Formylation | 1. Synthesis of 1-Benzyl-1H-1,2,3-triazole2. Formylation | 1. Benzyl Azide, Acetylene source2. POCl₃, DMF | Yield not reported for this specific substrate | [3][4][5] |

Signaling Pathways and Experimental Workflows

Caption: Overview of synthetic routes to the target compound.

Caption: Workflow for the oxidation of the precursor alcohol.

Conclusion

This guide has detailed the most effective synthetic strategies for the preparation of this compound. The two-step synthesis involving the oxidation of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol and the one-pot reaction from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde and benzylamine are the most reliable and high-yielding methods based on the current literature. The choice of a particular route will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

Characterization of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and spectroscopic data, offering a valuable resource for researchers working with triazole derivatives.

Core Data Summary

The following tables summarize the key quantitative data available for this compound and its closely related analogs.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | [1] |

| Molecular Weight | 187.20 g/mol | |

| Melting Point | 82–86 °C | [2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | [2] | |

| 10.12 (s, 1H) | Aldehydic proton | |

| 8.02 (s, 1H) | Triazole proton | |

| 7.44–7.28 (m, 5H) | Aromatic protons (benzyl) | |

| 5.60 (s, 2H) | Methylene protons (-CH₂-) | |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | [2] | |

| 185.2 | Carbonyl carbon (C=O) | |

| 148.1 | C4 of triazole ring | |

| 133.5 | Quaternary aromatic carbon (benzyl) | |

| 129.5, 129.4, 128.5 | Aromatic carbons (benzyl) | |

| 125.3 | C5 of triazole ring | |

| 54.7 | Methylene carbon (-CH₂-) |

Table 2: Spectroscopic Data for Related 1-Benzyl-1H-1,2,3-triazole Derivatives (for comparative purposes)

| Compound | Key IR Peaks (cm⁻¹) | Mass Spec (m/z) | Source |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 3133, 3064, 1497, 1456, 1220, 1074, 765, 694 | 236.13 [M+H]⁺ | [3][4] |

| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | Not specified | 249.98 [M+H]⁺ | [3] |

| 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | Not specified | 266.13 [M+H]⁺ | [3] |

| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | Not specified | 269 [M]⁺, 271 [M+2]⁺ | [3] |

Note: Specific IR and comprehensive mass spectrometry data for this compound were not explicitly found in the surveyed literature. The data for related compounds are provided for spectral comparison.

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction or a multi-step process involving a Dimroth rearrangement.

Method 1: Synthesis via Transamination, Cycloaddition, and Hydrolysis

This method utilizes a readily available starting material, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and proceeds through a cascade of reactions with benzylamine.[2][5]

Materials:

-

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

-

Benzylamine

-

Isopropanol (iPrOH) or 1,4-dioxane

-

Water

-

Petroleum ether

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a screw-capped reaction tube equipped with a magnetic stirring bar, add 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (0.5 mmol).

-

Add the reaction solvent, isopropanol or 1,4-dioxane (1 mL).

-

Add benzylamine (0.55 mmol, 59 mg) and water (45 µL).[2]

-

Seal the reaction tube and stir the mixture at 80 °C for 15 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Elute with a gradient of petroleum ether/DCM (starting from 1:4 to 100% DCM) to afford the pure this compound.[2]

Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (General Protocol)

This is a general protocol for the "click" reaction between an azide and an alkyne, which can be adapted for the synthesis of this compound from benzyl azide and propargyl aldehyde.[6]

Materials:

-

Benzyl azide

-

Propargyl aldehyde (or a protected form like propargyl aldehyde diethyl acetal)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1 mixture) or other suitable solvent

-

Ethyl acetate

-

Saturated aqueous solution of EDTA

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1.0 equivalent) and propargyl aldehyde (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper ions, followed by washing with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and application of this compound.

Caption: Synthetic workflow for this compound.

Caption: Role as a scaffold in a typical drug discovery workflow.

References

- 1. PubChemLite - this compound (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a 1,2,3-triazole ring substituted with a benzyl group and a reactive carbaldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the known physical properties, synthesis, and characterization of this compound.

Physical and Chemical Properties

This compound is an off-white solid at room temperature.[1] Key physical and chemical data are summarized in the table below for easy reference. While a definitive boiling point and density have not been reported in the literature, its solid state at ambient conditions suggests a relatively high boiling point.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O | [2] |

| Molecular Weight | 187.20 g/mol | |

| Melting Point | 82–86 °C | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | No specific data available for the carbaldehyde. However, the related compound (1-benzyl-1H-1,2,3-triazol-4-yl)methanol shows solubility in water, methanol, ethanol, n-propanol, isopropanol, and n-butanol, with solubility increasing with temperature. |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process. A common route involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by oxidation.

Experimental Protocols

Synthesis of (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (Intermediate)

A widely used precursor for the target aldehyde is (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. This intermediate is typically synthesized via the CuAAC reaction between benzyl azide and propargyl alcohol.

To a solution of benzyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as a mixture of water and t-butanol, sodium ascorbate (0.1 eq) is added, followed by copper(II) sulfate pentahydrate (0.01 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC). Upon completion, the product is typically extracted with an organic solvent and purified by column chromatography.

Oxidation to this compound

The alcohol intermediate is then oxidized to the corresponding aldehyde.

To a solution of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane, an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

A general procedure for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes has also been described, involving the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with a primary amine, in this case, benzylamine.[1]

Characterization Data

The structure of this compound is confirmed through various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.12 (s, 1H), 8.02 (s, 1H), 7.44–7.28 (m, 5H), 5.60 (s, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 185.2, 148.1, 133.5, 129.5, 129.4, 128.5, 125.3, 54.7 |

Experimental and Logical Workflows

The synthesis of this compound follows a logical progression from readily available starting materials to the final product. The following diagram illustrates a typical synthetic workflow.

Caption: Synthetic workflow for this compound.

Potential Applications and Future Directions

While specific biological activities for this compound have not been extensively reported, the broader class of 1,2,3-triazole derivatives has shown significant promise in drug discovery. Analogues have demonstrated a range of biological effects, including antimicrobial and anticancer properties. The presence of the reactive aldehyde group in the target molecule provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as investigating its utility in the development of novel materials. No specific signaling pathways have been identified for this compound to date, which represents a key area for future investigation.

References

An In-depth Technical Guide to 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 124940-34-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and known applications, with a focus on experimental protocols and data presentation for the scientific community.

Core Data

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 124940-34-7 | N/A |

| Molecular Formula | C₁₀H₉N₃O | [1] |

| Molecular Weight | 187.198 g/mol | [1] |

| Melting Point | 82-86 °C | [1] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available for the aldehyde. The precursor, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, is soluble in methanol, ethanol, n-propanol, n-butanol, and isopropanol, and slightly soluble in water. | [2] |

Spectroscopic Data

The following table summarizes the available spectroscopic data for the characterization of this compound.

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.12 (s, 1H), 8.02 (s, 1H), 7.44—7.28 (m, 5H), 5.60 (s, 2H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 185.2, 148.1, 133.5, 129.5, 129.4, 128.5, 125.3, 54.7 | [1] |

| Infrared (IR) | Data not specifically available for this compound. Related 1-benzyl-1,2,3-triazole structures show characteristic peaks around 3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=C aromatic), and 1220 cm⁻¹ (N-N=N). | [3] |

| Mass Spectrometry (MS) | Data not specifically available for this compound. Related 1-benzyl-1,2,3-triazole structures show the molecular ion peak and fragmentation patterns corresponding to the loss of the benzyl group and N₂. | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. The most common methods involve the "click" chemistry approach to form the triazole ring, followed by functional group manipulation.

Synthesis from 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) and Benzylamine

This method utilizes a nucleophilic substitution reaction on a pre-formed triazole aldehyde.

Experimental Protocol:

-

To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol), benzylamine (0.55 mmol, 59 mg), water (45 µL), and isopropanol (1 mL).[1]

-

Stir the reaction mixture for 15 hours at 80 °C.[1]

-

After cooling, concentrate the reaction mixture under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a petroleum-ether/dichloromethane gradient (from 1:4 to 0:1) as the eluent to remove 4-nitroaniline.[1]

-

The final product is obtained as an off-white solid.[1]

Caption: Synthetic workflow for this compound from FNPT.

Synthesis via Oxidation of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

This two-step approach first constructs the alcohol precursor via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxidation to the aldehyde.

Step 1: Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Experimental Protocol:

-

In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and propargyl alcohol (1.2 mmol) in a suitable solvent system such as a mixture of t-butanol and water.

-

Add sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

Step 2: Oxidation to this compound

Experimental Protocol:

-

Dissolve (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 mmol) in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, manganese dioxide (MnO₂) (5-10 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to yield this compound.

Caption: Two-step synthesis of the target compound via CuAAC and oxidation.

Biological Activity and Potential Applications

While extensive research exists on the biological activities of 1-benzyl-1,2,3-triazole derivatives, specific studies on this compound are limited. However, based on the activities of structurally related compounds, this molecule holds promise in several therapeutic areas.

Derivatives of 1-benzyl-1,2,3-triazole have demonstrated significant antiproliferative activity . For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been identified as potent inhibitors of cancer cell growth, with some compounds showing IC₅₀ values in the nanomolar range against human breast tumor cells.[4] The proposed mechanism of action for these derivatives is the inhibition of tubulin polymerization , leading to G2/M-phase cell cycle arrest.[4]

Given that this compound is a key intermediate in the synthesis of these active compounds, it serves as a crucial building block for developing novel anticancer agents. Further biological evaluation of the aldehyde itself is warranted to determine its intrinsic activity.

Proposed Workflow for Biological Evaluation

Based on the known activities of its derivatives, a logical workflow for the biological evaluation of this compound would involve the following steps:

Caption: Proposed workflow for the biological evaluation of the target compound.

Conclusion

This compound is a valuable heterocyclic compound with well-defined synthetic routes. While its own biological profile is not extensively documented, its role as a key intermediate in the synthesis of potent anticancer agents highlights its significance in drug discovery and development. The provided experimental protocols and compiled data serve as a valuable resource for researchers in the field. Further investigation into the specific biological activities and mechanism of action of this compound is highly encouraged.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Spectroscopic Data, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological relevance of the heterocyclic compound, 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.12 | s | 1H | CHO |

| 8.02 | s | 1H | triazole-H |

| 7.44–7.28 | m | 5H | Ar-H (benzyl) |

| 5.60 | s | 2H | CH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 185.2 | CHO |

| 148.1 | C4-triazole |

| 133.5 | C-Ar (benzyl, ipso) |

| 129.5 | C-Ar (benzyl) |

| 129.4 | C-Ar (benzyl) |

| 128.5 | C-Ar (benzyl) |

| 125.3 | C5-triazole |

| 54.7 | CH₂ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Mass Spectrometry (MS)

High-resolution mass spectrometry provides confirmation of the molecular formula and weight of the title compound.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 188.08183 |

| [M+Na]⁺ | 210.06377 |

| [M-H]⁻ | 186.06727 |

| [M]⁺ | 187.07400 |

Data obtained from computational predictions.[1]

Infrared (IR) Spectroscopy

Table 4: Predicted/Reference Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3130 | Weak | C-H stretch (triazole ring) |

| ~3030 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methylene) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1500-1600 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | CH₂ bend |

| ~1220 | Medium | N-N=N stretch (triazole ring) |

| ~1190 | Medium | C-N stretch |

| ~700-800 | Strong | C-H bend (aromatic, out-of-plane) |

Data is inferred from spectra of similar 1-benzyl-1,2,3-triazole derivatives.[2]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving a "click chemistry" approach followed by oxidation.

Synthesis Workflow

Synthetic workflow for this compound.

Detailed Methodology

Step 1: Synthesis of Benzyl Azide

To a solution of benzyl bromide in a suitable solvent such as dimethylformamide (DMF), sodium azide is added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is worked up by extraction with an organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield benzyl azide.

Step 2: Synthesis of (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

This step involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". Benzyl azide is reacted with propargyl alcohol in the presence of a copper(I) catalyst. The catalyst can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction is typically carried out in a mixture of solvents such as tert-butanol and water. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the oxidation of the primary alcohol, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, to the corresponding aldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is typically used. The alcohol is dissolved in a suitable solvent like dichloromethane (DCM), and MnO₂ is added. The suspension is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite to remove the manganese dioxide, and the filtrate is concentrated under reduced pressure to afford the desired product, this compound. Further purification, if necessary, can be performed by column chromatography.

Biological Context and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, the 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.

Notably, several N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives have been shown to possess potent antiproliferative activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Postulated Anticancer Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the anticancer activity of 1-benzyl-1,2,3-triazole derivatives that target tubulin. It is important to note that this is a proposed mechanism based on related compounds and may not have been experimentally validated for this compound itself.

References

- 1. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 2. rsc.org [rsc.org]

- 3. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and NMR analysis, presents a thorough interpretation of the spectral data, and includes a visual representation of the molecular structure with corresponding proton assignments.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound was recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 10.14 | Singlet | 1H | Aldehyde proton (-CHO) |

| 2 | 8.15 | Singlet | 1H | Triazole ring proton (C5-H) |

| 3 | 7.42 - 7.32 | Multiplet | 5H | Phenyl ring protons (Ar-H) |

| 4 | 5.61 | Singlet | 2H | Methylene protons (-CH2-) |

Experimental Protocols

The following protocols provide a representative method for the synthesis of this compound and the subsequent acquisition of its 1H NMR spectrum.

Synthesis of this compound

This synthesis can be achieved via a multi-step process, often culminating in the reaction of a suitable precursor with an appropriate amine. A general procedure involves the reaction of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with benzylamine in a suitable solvent such as isopropanol.[1]

Materials:

-

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

-

Benzylamine

-

Isopropanol (iPrOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in isopropanol, add benzylamine (1.1 eq).

-

Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and ethyl acetate as the eluent to afford the pure this compound.

1H NMR Sample Preparation and Data Acquisition

A standard protocol for preparing a sample for 1H NMR analysis is as follows.

Materials:

-

This compound (5-25 mg)

-

Deuterated chloroform (CDCl3)

-

5 mm NMR tube

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Accurately weigh 5-25 mg of the synthesized this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

-

Gently vortex the vial to ensure the complete dissolution of the sample.

-

Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

-

Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. A 300 MHz or 400 MHz spectrometer is typically sufficient for routine characterization.

Spectral Interpretation and Structural Visualization

The 1H NMR spectrum provides key structural information for this compound. The downfield singlet at 10.14 ppm is characteristic of an aldehyde proton. The singlet at 8.15 ppm corresponds to the proton on the triazole ring. The multiplet between 7.42 and 7.32 ppm, integrating to five protons, is indicative of the monosubstituted phenyl ring of the benzyl group. The singlet at 5.61 ppm, integrating to two protons, is assigned to the methylene protons of the benzyl group.

References

Technical Guide: 13C NMR Data of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) data for the compound 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of triazole-based compounds in drug development and other scientific fields.

Introduction

This compound is a heterocyclic compound featuring a triazole ring substituted with a benzyl group at the N1 position and a carbaldehyde (formyl) group at the C4 position. The unique structural characteristics of 1,2,3-triazoles, often synthesized via "click chemistry," make them significant scaffolds in medicinal chemistry due to their metabolic stability and ability to form various interactions. Accurate characterization, particularly through 13C NMR spectroscopy, is crucial for confirming the structure and purity of this and related compounds.

13C NMR Data Presentation

The following table summarizes the 13C NMR chemical shift data for this compound. For comparative purposes, data for structurally related compounds are also included. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 13C NMR Chemical Shift Data of this compound and Related Compounds

| Carbon Atom | This compound[1] | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole[2] |

| Triazole Ring | |||

| C4 | 148.0 | 148.1 | 148.1 |

| C5 | 125.2 | 119.5 | 119.1 |

| Benzyl Group | |||

| CH₂ | 53.1 | 54.1 | 54.0 |

| C (ipso) | ~134 | 134.6 | 134.7 |

| C (ortho) | ~128-129 | 128.1 | 127.9 |

| C (meta) | ~128-129 | 128.7 | 129.0 |

| C (para) | ~128-129 | 129.1 | 129.4 |

| Substituent Group | |||

| CHO | 185.1 | - | - |

| Phenyl C (ipso) | - | 130.4 | 127.6 |

| Phenyl C (ortho) | - | 125.6 | 125.5 |

| Phenyl C (meta) | - | 128.0 | 129.4 |

| Phenyl C (para) | - | 128.7 | 137.9 |

| p-tolyl CH₃ | - | - | 21.1 |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |

| Frequency | 101 MHz | 100.6 MHz | 100.6 MHz |

Note: The exact chemical shifts for the benzyl aromatic carbons in the target compound were not explicitly assigned in the reference and are estimated based on typical values for a benzyl group attached to a triazole ring.

Experimental Protocols

The following sections detail the methodologies for the synthesis and NMR analysis of this compound and related compounds, based on established literature procedures.

Synthesis of this compound[1]

A general method for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes involves the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with a primary amine.

Materials:

-

4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

-

Benzylamine

-

Isopropyl alcohol (iPrOH) or 1,4-dioxane

-

Water

-

Screw-capped reaction tube

-

Magnetic stirring bar

Procedure:

-

To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (0.5 mmol).

-

Add benzylamine (0.55 mmol) and water (45 µL).

-

Add isopropyl alcohol (or 1,4-dioxane) (1 mL) as the reaction solvent.

-

Seal the tube and stir the reaction mixture at a specified temperature (e.g., 70 °C) for a designated time (e.g., 18 hours).

-

After completion of the reaction (monitored by TLC), the product can be purified by column chromatography.

NMR Sample Preparation and Data Acquisition

Materials:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹³C NMR spectrum on a 400 MHz (or higher field) NMR spectrometer.

-

The chemical shifts are referenced to the residual solvent signal of CDCl₃ (δ = 77.16 ppm).

Mandatory Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its synthesis and characterization.

References

The Multifaceted Biological Activities of 1,2,3-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the diverse therapeutic potential of 1,2,3-triazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside quantitative data and visual representations of key mechanisms and workflows to support researchers in the field of drug discovery and development.

Introduction to 1,2,3-Triazoles

1,2,3-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their unique chemical properties, including their ability to form hydrogen bonds, their dipolar nature, and their relative stability to metabolic degradation, make them ideal pharmacophores. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, allowing for efficient and highly regioselective production of a vast array of derivatives.[1][2] This synthetic accessibility has further fueled the exploration of their biological potential.

Anticancer Activity of 1,2,3-Triazole Derivatives

1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Signaling Pathways

A prominent mechanism of action for many anticancer 1,2,3-triazole derivatives is the inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.[4] This pathway is frequently overactive in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[5] By inhibiting key kinases in this pathway, such as EGFR, PI3K, and mTOR, these compounds can effectively halt cancer progression.[4]

Quantitative Anticancer Activity Data

The anticancer efficacy of 1,2,3-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole-Chalcone Hybrid | A549 (Lung) | 8.67 - 11.62 | [6] |

| 1,2,3-Triazole-Etodolac Hybrid | A549 (Lung) | 3.29 - 10.71 | [6] |

| 1,2,3-Triazolo[4,5-d]pyrimidine | NCI-H1650 (Lung) | 2.37 | [6] |

| 1,2,3-Triazole-Pyrimidine Hybrid | A549 (Lung) | 0.29 - 0.91 | [6] |

| 1,2,3-Triazole-Dehydroepiandrosterone | A549 (Lung) | 7.6 - 75.2 | [6] |

| Phosphonate 1,2,3-Triazole | HT-1080 (Fibrosarcoma) | 15.13 | [3] |

Antimicrobial Activity of 1,2,3-Triazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,2,3-triazole derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[7][8]

Mechanism of Action

The antimicrobial mechanisms of 1,2,3-triazoles are diverse and can include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with biofilm formation.[8] For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of these compounds is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The zone of inhibition in a disk diffusion assay also provides a qualitative measure of antimicrobial activity.

| Compound Type | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 1,2,3-Triazole Glycoside | Staphylococcus aureus | - | 128 | [8] |

| 1,2,3-Triazole Glycoside | Pseudomonas aeruginosa | - | - | [7] |

| 1,2,3-Triazole Hybrid | Staphylococcus aureus | - | - | [7] |

Antiviral Activity of 1,2,3-Triazole Derivatives

1,2,3-triazole derivatives have also been investigated for their antiviral properties, with notable activity against viruses such as influenza.

Mechanism of Action: Neuraminidase Inhibition

A key target for anti-influenza drugs is the neuraminidase (NA) enzyme, which is essential for the release of new viral particles from infected cells.[9] Several 1,2,3-triazole derivatives have been shown to be potent inhibitors of influenza neuraminidase.[9]

Quantitative Antiviral Activity Data

The antiviral efficacy of neuraminidase inhibitors is determined by their IC50 values in enzyme inhibition assays.

| Compound Type | Virus | Target | IC50 | Reference |

| 1,4-Triazole Linked Zanamivir Dimers | Influenza A (H3N2) | Neuraminidase | More potent than Zanamivir | [9] |

| 1,4-Triazole Linked Zanamivir Dimers | Influenza B | Neuraminidase | More potent than Zanamivir | [9] |

Experimental Protocols

Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Terminal alkyne (1.0 mmol)

-

Organic azide (1.0 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%) or a mixture of copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%)

-

Solvent (e.g., dichloromethane, t-BuOH/H2O)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in the chosen solvent.

-

Add the copper(I) catalyst. If using CuSO4·5H2O and sodium ascorbate, add them sequentially.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve filtration to remove the catalyst and extraction with an organic solvent.

-

The crude product is then purified, typically by crystallization or column chromatography, to yield the pure 1,4-disubstituted 1,2,3-triazole.[10]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Cell culture medium

-

1,2,3-Triazole derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[6][11]

-

Prepare serial dilutions of the 1,2,3-triazole derivative in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plates for 48-72 hours.[12]

-

Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[13][14]

-

Remove the medium and add 100-150 µL of the solubilizing agent to dissolve the formazan crystals.[13][14]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

This method is used to qualitatively assess the antimicrobial activity of a compound.[15][16]

Materials:

-

Microbial strain of interest

-

Mueller-Hinton agar plates

-

Sterile swabs

-

Sterile paper disks

-

1,2,3-Triazole derivative solution

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[17]

-

Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[9]

-

Impregnate sterile paper disks with a known concentration of the 1,2,3-triazole derivative solution and allow them to dry.

-

Aseptically place the impregnated disks on the surface of the inoculated agar plate.[17]

-

Incubate the plates at 37°C for 18-24 hours.[10]

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[10] The size of the zone is proportional to the antimicrobial activity of the compound.

Influenza Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[7][18]

Materials:

-

Recombinant influenza neuraminidase

-

Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)[19][20]

-

1,2,3-Triazole derivative solutions

-

Assay buffer

-

Stop solution

-

Fluorometer

Procedure:

-

In a 96-well plate, add the assay buffer and the 1,2,3-triazole derivative at various concentrations.

-

Add the recombinant influenza neuraminidase to each well and incubate.

-

Initiate the enzymatic reaction by adding the MUNANA substrate.

-

After a specific incubation period, stop the reaction by adding a stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.[18]

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion

1,2,3-triazole derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility, coupled with their potent anticancer, antimicrobial, and antiviral properties, makes them attractive candidates for further drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these remarkable molecules. Continued exploration of the structure-activity relationships and mechanisms of action of 1,2,3-triazole derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

- 1. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. atcc.org [atcc.org]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. mdpi.com [mdpi.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchgate.net [researchgate.net]

- 13. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. asm.org [asm.org]

- 16. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 17. microbenotes.com [microbenotes.com]

- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Pivotal Role of Triazole-4-carbaldehydes in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its importance in the design of novel therapeutic agents. Among the vast array of triazole-containing building blocks, triazole-4-carbaldehydes have garnered significant attention as versatile intermediates for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and therapeutic applications of triazole-4-carbaldehydes, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthesis of Triazole-4-carbaldehydes: Versatile Synthetic Approaches

The aldehyde functionality at the 4-position of the triazole ring serves as a crucial handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. Several synthetic strategies have been developed to access these valuable intermediates, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Oxidation

A prevalent and highly efficient method for the synthesis of 1-substituted-1,2,3-triazole-4-carbaldehydes involves a two-step sequence starting with the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction.[1] This reaction provides exclusive formation of the 1,4-disubstituted regioisomer.[1]

The initial step involves the reaction of an organic azide with propargyl alcohol to yield the corresponding (1-substituted-1H-1,2,3-triazol-4-yl)methanol. Subsequent oxidation of this primary alcohol furnishes the desired triazole-4-carbaldehyde. A variety of oxidizing agents can be employed for this transformation, with manganese(IV) oxide (MnO₂) being a popular choice due to its selectivity for allylic and benzylic-type alcohols, which minimizes over-oxidation to the carboxylic acid.[1] Other suitable oxidizing agents include 2-iodoxybenzoic acid (IBX) and various chromium-based reagents.[2]

Experimental Protocol: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

-

Step 1: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol. Phenylazide and propargyl alcohol are reacted in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent like sodium ascorbate, in a suitable solvent system such as a tBuOH/water mixture. The reaction is stirred at room temperature until completion (monitored by TLC). Upon completion, the product is extracted and purified by column chromatography.

-

Step 2: Oxidation to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde. To a stirred solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.4 mmol) in dichloromethane (DCM, 15 mL), manganese(IV) oxide (MnO₂, 14.14 mmol) is added. The resulting mixture is stirred at room temperature overnight. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired aldehyde. This method often results in near-quantitative yields.

Metal-Free Synthetic Routes

In addition to copper-catalyzed methods, metal-free approaches for the synthesis of triazole-4-carbaldehydes have been developed, offering advantages in terms of avoiding potential metal contamination in the final products. One such method involves the reaction of α-haloacroleins with organic azides. This eliminative cycloaddition proceeds at room temperature in various solvents, including water, and provides 1,4-disubstituted triazoles with an aldehyde group at the C4 position with high regioselectivity and yields.

Another notable metal-free synthesis involves the reaction of 3-dimethylaminoacrolein with an appropriate azide, such as 4-nitrophenyl azide, which can lead to the formation of 1-aryl-4-formyl-1,2,3-triazoles. This approach has been utilized for the scalable synthesis of key intermediates.[2][3]

Chemical Reactivity and Derivatization

The aldehyde group of triazole-4-carbaldehydes is highly amenable to a wide range of chemical transformations, making it an invaluable synthon for generating diverse libraries of compounds for biological screening.

Schiff Base Formation

One of the most common and straightforward derivatizations is the condensation reaction with primary amines to form Schiff bases or imines. This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol, often with a catalytic amount of acid. The resulting Schiff bases are themselves biologically active or can serve as intermediates for further synthetic manipulations.

Experimental Protocol: General Synthesis of Triazole-Schiff Bases

-

A mixture of the respective triazole-4-carbaldehyde (1 mmol) and the desired primary amine (1 mmol) is refluxed in absolute ethanol (10 mL) with a few drops of glacial acetic acid for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the triazole-4-carbaldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine or urea. This reaction is a powerful tool for forming new carbon-carbon double bonds and introducing additional functional groups.

Experimental Protocol: Knoevenagel Condensation of a Triazole-4-carbaldehyde

-

To a mixture of the triazole-4-carbaldehyde (2 mmol) and an active methylene compound (2 mmol), a catalytic amount of urea (10 mol%) is added in a glass beaker.

-

The mixture is thoroughly mixed and subjected to microwave irradiation (180-800W) for 1-5 minutes.

-

After completion (monitored by TLC), the solid reaction mixture is washed with water to remove the catalyst and then recrystallized from a suitable solvent system (e.g., ethyl acetate/n-hexane) to afford the pure product.

Biological Activities of Triazole-4-carbaldehyde Derivatives

The synthetic versatility of triazole-4-carbaldehydes has been extensively exploited to generate a plethora of derivatives with a broad spectrum of biological activities. These compounds have shown significant promise as anticancer, antifungal, antituberculosis, and anti-inflammatory agents.[2]

Anticancer Activity

Derivatives of triazole-4-carbaldehydes have demonstrated potent anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Triazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action Target |

| 1,2,4-Triazole-Thiazolidinone Hybrids | Lung Cancer | 0.29 | Not specified |

| 1,2,3-Triazole-Oxadiazole Hybrids | MCF-7 (Breast) | 1.26 - 5.8 | Thymidylate Synthase |

| 1,2,3-Triazole-Podophyllotoxin Conjugates | A549 (Lung) | 0.021 - 0.118 | Microtubule Assembly |

| 1,2,4-Triazole-Pyridine Hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | Not specified |

| 1,2,4-Triazole Derivatives | MCF-7, Hela, A549 | 5.6 - 21.1 | Aromatase |

| Pyrimidine-Triazole Derivatives | MCF-7 (Breast) | 1.573 - 3.698 | Aromatase |

Signaling Pathways in Cancer Targeted by Triazole Derivatives

Several key signaling pathways that are often dysregulated in cancer have been identified as targets for triazole-based inhibitors.

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation and survival.[4] Small molecule inhibitors can compete with ATP at the kinase domain, blocking its activity.

EGFR signaling pathway and inhibition. -

BRAF/MEK/ERK Pathway: The BRAF protein is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[5] BRAF inhibitors specifically target the mutant BRAF protein.

BRAF/MEK/ERK signaling pathway inhibition. -

Tubulin Polymerization: Microtubules, polymers of α- and β-tubulin, are essential for cell division. Tubulin inhibitors can disrupt microtubule dynamics, either by stabilizing or destabilizing them, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Inhibition of tubulin polymerization.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole derivatives for 48 hours.

-

MTT Addition: After the incubation period, 50 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for an additional 2 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antifungal Activity

Triazole-based compounds, such as fluconazole and itraconazole, are cornerstone therapies for fungal infections. The development of new triazole derivatives, often synthesized from triazole-4-carbaldehydes, is a critical strategy to combat emerging drug resistance.

Table 2: Antifungal Activity of Selected Triazole Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) |

| Triazole-Schiff Bases | Candida albicans | 62.5 |

| Fluconazole Analogues | Candida albicans | 0.51 - 1.52 |

| Triazole-Thiazole Hybrids | Aspergillus flavus | 70 |

| Triazole-Piperidine Conjugates | Aspergillus fumigatus | ~0.007 nmol/mL |

Mechanism of Antifungal Action: CYP51 Inhibition

The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. The nitrogen atom at the N4 position of the triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Antifungal Agent Dilutions: A series of twofold dilutions of the triazole derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: A standardized inoculum of the fungal strain is prepared and diluted to a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (broth only) are also included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion

Triazole-4-carbaldehydes are undeniably powerful and versatile building blocks in the arsenal of medicinal chemists. Their straightforward synthesis and the rich reactivity of the aldehyde functionality provide a gateway to a vast chemical space of novel heterocyclic compounds. The derivatives synthesized from these intermediates have demonstrated significant potential in addressing critical therapeutic areas, particularly in the development of new anticancer and antifungal agents. The continued exploration of structure-activity relationships, guided by a deeper understanding of their mechanisms of action at the molecular level, will undoubtedly lead to the discovery of more potent and selective drug candidates. This technical guide serves as a comprehensive resource to aid researchers in harnessing the full potential of triazole-4-carbaldehydes in the ongoing quest for innovative and effective medicines.

References

- 1. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 2. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Copper-Catalyzed Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Introduction

1,2,3-Triazoles are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry, drug development, and materials science.[1][2][3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][4] This application note details a robust protocol for the synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable synthetic intermediate for the preparation of more complex molecular architectures. The described methodology is based on the CuAAC reaction between benzyl azide and propargyl aldehyde or its protected forms, followed by appropriate workup.

Reaction Scheme

The synthesis proceeds via the copper(I)-catalyzed 1,3-dipolar cycloaddition of benzyl azide to an alkyne bearing a formyl or protected formyl group.

Figure 1: General reaction scheme for the copper-catalyzed synthesis of this compound.

Experimental Protocols

This section outlines a detailed procedure for the synthesis of this compound. The protocol is adapted from established methodologies for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Benzylamine | Reagent | Sigma-Aldrich |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Synthesis Grade | Alfa Aesar |

| Isopropanol (iPrOH) | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | HPLC Grade | VWR |

| Ethyl acetate (EtOAc) | HPLC Grade | VWR |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Detailed Synthesis Protocol

A common and effective method for synthesizing 1-alkyl-4-formyl-1,2,3-triazoles involves the reaction of a primary amine with 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT). This method avoids the direct use of propargyl aldehyde which can be unstable.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in anhydrous isopropanol.

-

Addition of Amine: To the stirred solution, add benzylamine (1.1 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of dichloromethane and ethyl acetate as the eluent.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel. The column is typically eluted with a gradient of dichloromethane and ethyl acetate to first remove the 4-nitroaniline byproduct, followed by the desired product, this compound.[5]

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes[6]

| Entry | Amine | Solvent | Yield (%) |

| 1 | Hexylamine | iPrOH | 94 |

| 2 | Benzylamine | iPrOH | Not specified |

| 3 | Allylamine | iPrOH | 93 |

| 4 | Propargylamine | 1,4-dioxane | 65 |

Note: While the specific yield for benzylamine was not provided in the primary source, the high yields for other primary amines suggest this is an efficient transformation.

Table 2: Characterization Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | C9H15N3O | 181.24 | 31–33 | 10.14 (s, 1H), 8.15 (s, 1H), 4.45 (t, 2H), 1.98 (m, 2H), 1.32 (m, 6H), 0.89 (m, 3H) | 185.2, 147.8, 125.2, 50.8, 31.1, 30.1, 26.0, 22.4, 13.9 |

| This compound | C10H9N3O | 187.20 | - | - | - |

Note: Complete characterization data for the title compound was not available in the searched literature. The data for the hexyl analogue is provided for comparison.[5]

Visualizations

Experimental Workflow Diagram